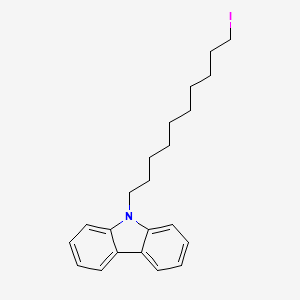
9-(10-Iododecyl)-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(10-Iododecyl)-9H-carbazole is an organic compound that features a carbazole core substituted with a 10-iododecyl chain. Carbazole derivatives are known for their diverse applications in organic electronics, photonics, and as intermediates in organic synthesis. The presence of the iododecyl group enhances its reactivity and potential for further functionalization.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(10-Iododecyl)-9H-carbazole typically involves the alkylation of carbazole with 10-iododecane. This reaction can be carried out under basic conditions using a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
9-(10-Iododecyl)-9H-carbazole can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation Reactions: The carbazole core can be oxidized to form carbazole-3,6-dione derivatives.
Reduction Reactions: The iododecyl chain can be reduced to a decyl chain using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium azide in DMF for azide substitution.
Oxidation: Potassium permanganate in acetone for oxidation.
Reduction: Lithium aluminum hydride in ether for reduction.
Major Products Formed
Substitution: 9-(10-Azidodecyl)-9H-carbazole.
Oxidation: 9-(10-Iododecyl)-3,6-dione-9H-carbazole.
Reduction: 9-(10-Decyl)-9H-carbazole.
Scientific Research Applications
9-(10-Iododecyl)-9H-carbazole has several applications in scientific research:
Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Photonic Materials: Employed in the synthesis of photonic crystals and waveguides.
Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to intercalate with DNA.
Material Science: Utilized in the development of advanced polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 9-(10-Iododecyl)-9H-carbazole in biological systems is primarily through its interaction with DNA. The carbazole core can intercalate between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription. This makes it a potential candidate for anticancer therapies. Additionally, the iododecyl chain can facilitate cellular uptake and enhance the compound’s overall bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 9-(10-Bromodecyl)-9H-carbazole
- 9-(10-Chlorodecyl)-9H-carbazole
- 9-(10-Fluorodecyl)-9H-carbazole
Uniqueness
Compared to its halogenated counterparts, 9-(10-Iododecyl)-9H-carbazole exhibits higher reactivity due to the larger atomic radius and lower bond dissociation energy of the carbon-iodine bond. This makes it more suitable for further functionalization and diverse chemical transformations.
Properties
CAS No. |
139377-81-4 |
|---|---|
Molecular Formula |
C22H28IN |
Molecular Weight |
433.4 g/mol |
IUPAC Name |
9-(10-iododecyl)carbazole |
InChI |
InChI=1S/C22H28IN/c23-17-11-5-3-1-2-4-6-12-18-24-21-15-9-7-13-19(21)20-14-8-10-16-22(20)24/h7-10,13-16H,1-6,11-12,17-18H2 |
InChI Key |
IRMIFGNMMOOUHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCCCCCCCCCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















